
N-cyclohexylpentanamide de 5-(1-(2-((3-chlorophényl)amino)-2-oxoéthyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions that introduce various functional groups into the core structure. For instance, the synthesis of heterocyclic systems containing bridged nitrogen atoms, including quinazolinone derivatives, can involve the condensation of amino compounds with aldehydes or ketones, followed by cyclization reactions with halides or other electrophiles to form the desired heterocyclic core (Hui et al., 2000).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods (NMR, IR, MS) to determine the arrangement of atoms and the configuration of the molecule. The detailed structural analysis helps in understanding the compound's reactivity and interaction with biological targets. For example, the supramolecular features of chlorophenyl-dihydroquinazolin-ones have been studied, revealing insights into their crystal packing and molecular interactions, which are crucial for their biological activities (Mandal & Patel, 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic addition, cycloaddition, and electrophilic substitution, which are pivotal in modifying the chemical structure to enhance biological activity or solubility. For instance, reactions of dihydroquinazolin-ones with various nucleophiles or electrophiles lead to a wide array of derivatives with potential biological applications. The reactivity can also be influenced by the presence of substituents on the phenyl ring or the dihydroquinazoline moiety, allowing for the synthesis of compounds with specific properties (Atta, 1994).
Applications De Recherche Scientifique
- Parmi les dérivés, un composé spécifique (4b) contenant un substituant halogéné et un fragment de 2-amino-4H-pyran a démontré la plus forte activité antibactérienne .
- Une fois de plus, le composé 4b a présenté une activité antioxydante remarquable, suggérant son potentiel dans la lutte contre le stress oxydatif .
Activité antibactérienne
Potentiel antioxydant
Applications médicinales
En résumé, les propriétés multiformes de ce composé en font un sujet d’intérêt dans divers domaines scientifiques, de la médecine à la science des matériaux. Les chercheurs continuent d’explorer son potentiel et ses applications, dans le but d’exploiter ses effets bénéfiques pour la santé humaine et l’industrie . Si vous avez besoin de plus de détails ou d’applications supplémentaires, n’hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclohexylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O4/c28-19-9-8-12-21(17-19)30-25(34)18-32-23-14-5-4-13-22(23)26(35)31(27(32)36)16-7-6-15-24(33)29-20-10-2-1-3-11-20/h4-5,8-9,12-14,17,20H,1-3,6-7,10-11,15-16,18H2,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXFTBYKVRDNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

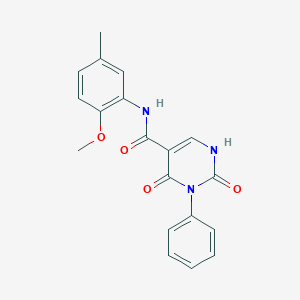


![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)
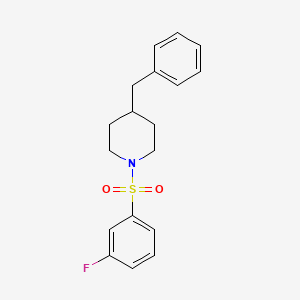
![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)
![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)
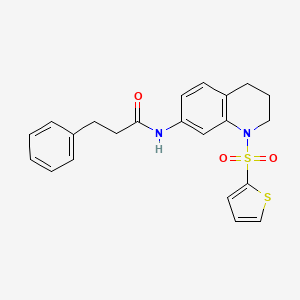
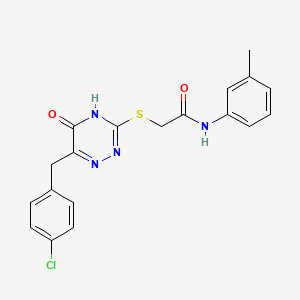
![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)
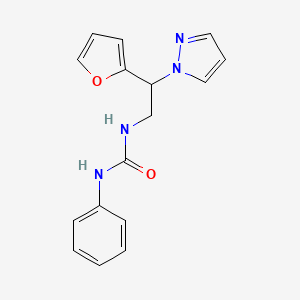


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)